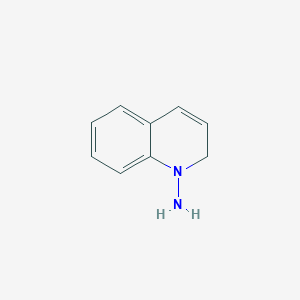
Quinolin-1(2H)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-1(2H)-amine is a heterocyclic aromatic amine derived from quinoline Quinoline itself is a nitrogen-containing compound with a double-ring structure, consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinolin-1(2H)-amine can be synthesized through several methods. One common approach involves the reduction of quinoline N-oxide using reducing agents such as zinc dust and acetic acid. Another method includes the cyclization of 2-aminobenzylamine with formic acid under reflux conditions.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of quinoline derivatives. This process typically uses palladium or platinum catalysts under high pressure and temperature conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Quinolin-1(2H)-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolin-1(2H)-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Quinolin-1(2H)-one.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated this compound derivatives.
Scientific Research Applications
Quinolin-1(2H)-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: this compound derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: this compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of quinolin-1(2H)-amine varies depending on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, this compound derivatives can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. In other cases, it may modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Quinolin-1(2H)-amine can be compared to other quinoline derivatives such as quinolin-2(1H)-one and isoquinolin-1(2H)-one. While all these compounds share a similar core structure, their chemical properties and applications can differ significantly:
Quinolin-2(1H)-one: Known for its antibacterial and antifungal properties.
Isoquinolin-1(2H)-one: Often used in the synthesis of pharmaceuticals and agrochemicals.
This compound stands out due to its versatility in undergoing various chemical reactions and its broad range of applications in different scientific fields.
Properties
CAS No. |
409316-86-5 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2H-quinolin-1-amine |
InChI |
InChI=1S/C9H10N2/c10-11-7-3-5-8-4-1-2-6-9(8)11/h1-6H,7,10H2 |
InChI Key |
SGTBHEUBUMWDKD-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=CC=CC=C2N1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















